![molecular formula C11H11N3O2 B1460899 5-amino-3-(2-methoxyphenyl)-1H-pyridazin-6-one CAS No. 1105192-96-8](/img/structure/B1460899.png)
5-amino-3-(2-methoxyphenyl)-1H-pyridazin-6-one
Overview
Description
5-amino-3-(2-methoxyphenyl)-1H-pyridazin-6-one, also known as 5-amino-3-MP1HP, is a heterocyclic compound with a pyridazinone ring structure. It is a versatile compound that has a wide range of uses in scientific research, including applications in drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
Antifungal Activity
The compound has been found to have good antifungal activities against G. zeae, F. oxysporum and C. mandshurica . This makes it a potential candidate for the development of new antifungal drugs .
Agricultural Science
Many pyridazine derivatives, including this compound, are known to possess a wide range of bioactivities and are often employed as plant virucides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Antitumor Agents
Some pyridazine derivatives are known to act as antitumor agents . While specific research on the antitumor activity of this compound is not available, it could be a potential area of study given the known properties of similar compounds .
Insecticides
Pyridazine derivatives are also used as insecticides . The compound could potentially be used in the development of new insecticides .
Herbicides
Pyridazine derivatives are known to be used as herbicides . This compound could potentially be used in the development of new herbicides .
Anti-inflammatory Agents
Some pyridazine derivatives are known to act as anti-inflammatory agents . While specific research on the anti-inflammatory activity of this compound is not available, it could be a potential area of study given the known properties of similar compounds .
properties
IUPAC Name |
5-amino-3-(2-methoxyphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-7(10)9-6-8(12)11(15)14-13-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFDGUSAZRXCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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